molecular formula C11H15IOS B14082794 3-Hexyl-5-iodo-2-thiophenecarboaldehyde

3-Hexyl-5-iodo-2-thiophenecarboaldehyde

Cat. No.: B14082794
M. Wt: 322.21 g/mol
InChI Key: CYSIOLSDEIZBAL-UHFFFAOYSA-N
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Description

3-Hexyl-5-iodo-2-thiophenecarboaldehyde is an organosulfur compound with the molecular formula C11H15IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a hexyl chain and an iodine atom attached to the thiophene ring, as well as an aldehyde functional group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde typically involves the iodination of 3-hexylthiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-hexylthiophene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexyl-5-iodo-2-thiophenecarboaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various nucleophilic addition and condensation reactions. The iodine atom can undergo substitution reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: A simpler analog without the hexyl and iodine substituents.

    3-Hexylthiophene: Lacks the iodine and aldehyde groups.

    5-Iodo-2-thiophenecarboxaldehyde: Similar but without the hexyl chain

Uniqueness: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde is unique due to the combination of its hexyl chain, iodine atom, and aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing more complex molecules .

Properties

Molecular Formula

C11H15IOS

Molecular Weight

322.21 g/mol

IUPAC Name

3-hexyl-5-iodothiophene-2-carbaldehyde

InChI

InChI=1S/C11H15IOS/c1-2-3-4-5-6-9-7-11(12)14-10(9)8-13/h7-8H,2-6H2,1H3

InChI Key

CYSIOLSDEIZBAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)I)C=O

Origin of Product

United States

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